Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane
Description
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane (hereafter referred to as Compound A) is an organosilicon compound featuring a cyclopentadienyl core substituted with a trimethylsilyl group and a cyclohexyl-thiophene moiety. Its structure combines a π-conjugated cyclopentadienyl system with a sulfur-containing heterocyclic group (thiophene), which may confer unique electronic and steric properties. The compound’s structural characterization likely employs crystallographic tools such as SHELX programs (e.g., SHELXL for refinement), given their prevalence in small-molecule crystallography .
Properties
CAS No. |
650636-74-1 |
|---|---|
Molecular Formula |
C18H26SSi |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
trimethyl-[3-(1-thiophen-3-ylcyclohexyl)cyclopenta-2,4-dien-1-yl]silane |
InChI |
InChI=1S/C18H26SSi/c1-20(2,3)17-8-7-15(13-17)18(10-5-4-6-11-18)16-9-12-19-14-16/h7-9,12-14,17H,4-6,10-11H2,1-3H3 |
InChI Key |
JMNHCINLXHVDMK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C=CC(=C1)C2(CCCCC2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopenta-2,4-dien-1-yl moiety, followed by the introduction of the cyclohexyl group and the thiophene ring. The final step involves the attachment of the trimethylsilyl group to the cyclopenta-2,4-dien-1-yl moiety under specific reaction conditions, such as the use of a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclohexyl group can be reduced to form different cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the trimethylsilyl group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclohexyl group can interact with various enzymes and receptors, potentially modulating their activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Key Structural Features :
- Cyclopentadienyl ring : A 2,4-dienyl system enabling π-orbital interactions.
- Trimethylsilyl group : Enhances steric bulk and influences electron density.
- Thiophene-cyclohexyl substituent : Introduces sulfur-based aromaticity and conformational rigidity.
Comparison with Structurally Similar Compounds
Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane
Structural Analog (Compound B) :
- Molecular Formula : C₈H₁₃Si·3C₄H₉·Sn (InChIKey: MMWYHQAXZVBYQU-UHFFFAOYSA-N) .
- Substituents : Replaces the thiophene-cyclohexyl group with a tributylstannyl (Sn(C₄H₉)₃) moiety.
| Property | Compound A | Compound B |
|---|---|---|
| Core Structure | Cyclopentadienyl + thiophene-cyclohexyl | Cyclopentadienyl + tributylstannyl |
| Electron Effects | Electron-rich (thiophene) | Electron-deficient (Sn-C bonds) |
| Steric Bulk | Moderate (cyclohexyl) | High (bulky Sn substituent) |
| Applications | Potential in catalysis or materials science | Likely used in cross-coupling reactions |
Key Differences :
- Reactivity: Compound B’s stannyl group may facilitate transmetalation in organometallic reactions, whereas Compound A’s thiophene could enable sulfur-directed coordination or polymerization.
- Stability : The Si–C bond in Compound A is more hydrolytically stable than the Sn–C bond in Compound B, which is prone to oxidative cleavage .
Cyclohexyl-Thiophene Derivatives
These compounds highlight the versatility of cyclohexyl substituents in modulating steric and electronic profiles. However, their thiourea backbone diverges significantly from Compound A’s silane-cyclopentadienyl system, limiting direct comparability .
Other Silane-Substituted Cyclopentadienyl Compounds
Example : Trimethyl(cyclopentadienyl)silane derivatives lacking the thiophene-cyclohexyl group.
- Electronic Properties : The absence of the thiophene moiety reduces conjugation and sulfur-mediated electronic effects.
- Steric Impact : Smaller substituents (e.g., methyl groups) decrease steric hindrance compared to Compound A’s cyclohexyl group.
Research Findings and Limitations
- Synthesis Challenges : The integration of thiophene-cyclohexyl into the cyclopentadienyl core likely requires multi-step functionalization, contrasting with simpler silane-cyclopentadienyl syntheses.
- Spectroscopic Data Gaps: Limited evidence precludes detailed comparisons of NMR or IR spectra. However, the InChIKey for Compound A (referenced in ) suggests accessibility in chemical databases for further study .
- Potential Applications: Compound A’s hybrid structure may suit optoelectronic materials or asymmetric catalysis, whereas Compound B’s stannyl group is more relevant to organometallic synthesis.
Q & A
Q. What are the key considerations for optimizing the synthesis of this silane compound?
Methodological Answer:
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) enhance cyclization efficiency by stabilizing intermediates during cyclohexyl and cyclopentadienyl ring formation .
- Reaction Conditions : Temperature control (typically 60–80°C) minimizes side reactions like over-functionalization of the thiophene moiety. Pressure inertization (N₂/Ar) prevents oxidation .
- Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) tracks reaction progress. Rf values distinguish intermediates from the final product .
- Purification : Silica gel chromatography (hexane:glycol dimethyl ether gradients) isolates the target compound from byproducts .
Table 1: Key Reaction Parameters
| Parameter | Optimal Range/Choice | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Lewis acids (BF₃·OEt₂) | ↑ Cyclization efficiency |
| Temperature | 60–80°C | ↓ Side reactions |
| Solvent System | Anhydrous THF/DCM | ↑ Stability of intermediates |
| Purification Method | Gradient silica chromatography | ↑ Purity (≥95%) |
Q. How is the molecular structure validated experimentally?
Methodological Answer:
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. The thiophene ring’s planarity and silane group orientation are confirmed via R1 values (<0.05) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, cyclopentadienyl carbons at δ 120–140 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) with <2 ppm error .
Table 2: Key Spectroscopic Benchmarks
| Technique | Critical Peaks/Features | Structural Insight |
|---|---|---|
| ¹H NMR | δ 0.1–0.3 ppm (Si(CH₃)₃) | Silane group confirmation |
| ¹³C NMR | δ 125–135 ppm (cyclopentadienyl C=C) | Conjugated diene system |
| X-Ray | C–Si bond length: ~1.87 Å | Confirms silane coordination |
Advanced Research Questions
Q. How are contradictions in spectral data resolved during structural elucidation?
Methodological Answer:
- Cross-Technique Validation : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) are resolved via DFT calculations to model electronic effects on bond geometry .
- Isotopic Labeling : Deuterated analogs clarify ambiguous proton environments (e.g., overlapping cyclohexyl protons) .
- Crystallographic Twinning : SHELXD detects twinned crystals, enabling data reprocessing to avoid misinterpretation .
Q. What reaction pathways dominate in functionalizing the cyclopentadienyl ring?
Methodological Answer:
- Electrophilic Substitution : The electron-rich cyclopentadienyl ring undergoes regioselective bromination (NBS, CCl₄) at the 2-position, confirmed by NOESY correlations .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, boronic acids) introduce aryl groups. TLC monitors coupling efficiency (e.g., Rf shift from 0.86 to 0.62) .
- Mechanistic Studies : Radical trapping experiments (TEMPO) confirm/rule out radical intermediates in photoinduced reactions .
Q. How can computational modeling predict reactivity for material science applications?
Methodological Answer:
- DFT Calculations : Gaussian09 computes frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior in OLED or photovoltaic applications. The thiophene moiety’s low LUMO (-1.8 eV) suggests electron-accepting potential .
- MD Simulations : GROMACS models self-assembly in thin films, revealing π-π stacking between cyclopentadienyl rings (3.5–4.0 Å spacing) .
- Reactivity Descriptors : Fukui indices identify nucleophilic sites (e.g., cyclopentadienyl C4 position) for targeted functionalization .
Q. What strategies mitigate challenges in characterizing sterically hindered intermediates?
Methodological Answer:
- Low-Temperature NMR : Reduces signal broadening from hindered rotation (e.g., cyclohexyl group at -40°C) .
- Cryocrystallography : Resolves disorder in silane-thiophene interactions by collecting data at 100 K .
- Dynamic NMR (DNMR) : Analyzes slow conformational exchange (e.g., cyclohexyl chair flipping) via variable-temperature experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
